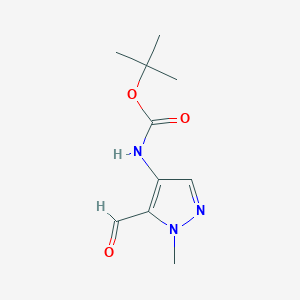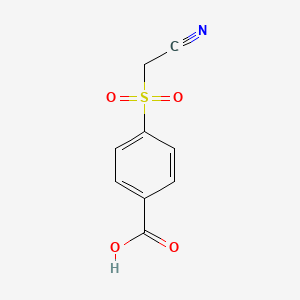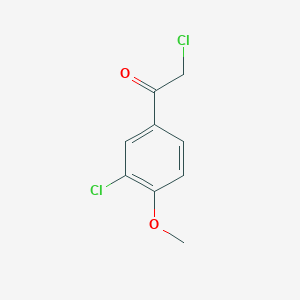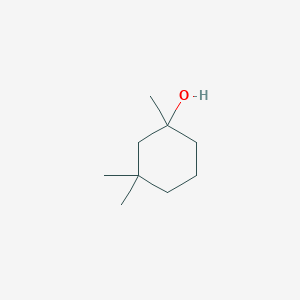
1,3,3-Trimethylcyclohexan-1-ol
Overview
Description
1,3,3-Trimethylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative characterized by the presence of three methyl groups at the 1 and 3 positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3-trimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction proceeds as follows:
1,3,3-Trimethylcyclohexanone+H2Pd/Cthis compound
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. The process is typically carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,3-trimethylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reduction of 1,3,3-trimethylcyclohexanone to this compound can be achieved using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various reagents depending on the desired functional group substitution
Major Products Formed
Oxidation: 1,3,3-Trimethylcyclohexanone
Reduction: this compound
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
1,3,3-Trimethylcyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-trimethylcyclohexan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical responses .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylcyclohexane: Lacks the hydroxyl group (-OH) present in 1,3,3-trimethylcyclohexan-1-ol.
1,3,3-Trimethylcyclohexanone: Contains a carbonyl group (C=O) instead of the hydroxyl group (-OH).
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
1,3,3-trimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3,10)7-8/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLSPNSOTHEATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid](/img/structure/B3387185.png)
![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)
![4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine](/img/structure/B3387191.png)


![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)
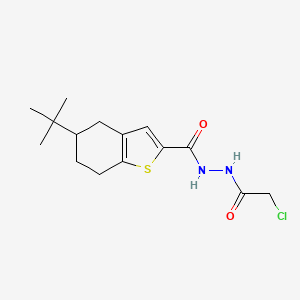
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
